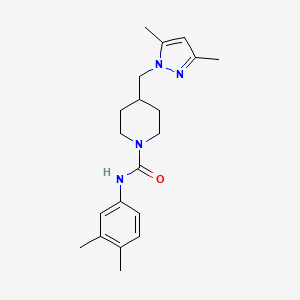

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide

Description

This compound features a piperidine-1-carboxamide core with a (3,5-dimethyl-1H-pyrazol-1-yl)methyl group at the 4-position of the piperidine ring and an N-linked 3,4-dimethylphenyl substituent. Structural analysis of similar compounds often employs crystallographic refinement tools like SHELXL (), which is critical for confirming 3D conformations and intermolecular interactions .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O/c1-14-5-6-19(11-15(14)2)21-20(25)23-9-7-18(8-10-23)13-24-17(4)12-16(3)22-24/h5-6,11-12,18H,7-10,13H2,1-4H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDHWADAWYYDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)CN3C(=CC(=N3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the condensation of 3,5-dimethyl-1H-pyrazol-1-ylmethanol with an appropriate amine. The reaction conditions often require the use of a strong base or acid catalyst to facilitate the formation of the piperidine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The presence of the piperidine ring allows for oxidation reactions, which can introduce oxygen-containing functional groups.

Reduction: : Reduction reactions can be used to modify the pyrazole ring or the carboxamide group.

Substitution: : Substitution reactions can occur at different positions on the pyrazole and piperidine rings, introducing various substituents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the piperidine ring, reduced forms of the pyrazole ring, and substituted derivatives of both rings.

Scientific Research Applications

Pharmacological Properties

1.1 Anticancer Activity

Recent studies have indicated that compounds with similar structural features to 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide exhibit significant anticancer properties. For instance, molecular hybrids designed from triazine and sulfonamide structures have shown promising results in inhibiting tumor growth. These compounds leverage the pyrazole moiety's ability to interact with biological targets effectively, suggesting a potential pathway for developing novel anticancer agents .

1.2 Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Research into related compounds has demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory responses. The incorporation of the pyrazole ring is believed to enhance binding affinity to these targets, thereby suggesting that this compound could have similar effects .

Synthesis and Characterization

3.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The use of advanced synthetic techniques such as nucleophilic substitution reactions has been documented, allowing for high yields and purity of the final product .

3.2 Characterization Techniques

Characterization of this compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. These methods confirm the structural integrity and purity essential for further biological evaluations .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may bind to specific receptors or enzymes, modulating their activity. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide (P592-0749)

This analog () shares a piperidine carboxamide backbone but differs in substituents:

- Piperidine Substitution : A pyrimidin-2-yl group bearing the 3,5-dimethylpyrazole replaces the simpler methyl-pyrazole linkage in the target compound.

- Aryl Group : A 3-methoxybenzyl group is attached via the carboxamide nitrogen, contrasting with the 3,4-dimethylphenyl group in the target compound.

Hypothetical Property Implications :

- Binding Interactions : The pyrimidine ring in P592-0749 could enable additional hydrogen bonding or π-stacking interactions compared to the methyl-pyrazole group.

- Metabolic Stability : The methoxy group in P592-0749 might influence oxidative metabolism differently than the methyl groups in the target compound.

Table 1: Structural and Hypothetical Property Comparison

Biological Activity

The compound 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide is a pyrazole derivative that has gained attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 320.41 g/mol. The structure features a piperidine ring substituted with a pyrazole moiety, which is critical for its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study on related compounds showed that modifications in the pyrazole structure can enhance activity against specific cancer cell lines. For instance, compounds similar to our target have demonstrated inhibition of the BRAF(V600E) mutation in melanoma cells, suggesting potential therapeutic applications in targeted cancer therapies .

Antimicrobial Properties

Antimicrobial activity is another notable aspect of pyrazole derivatives. A series of studies have evaluated the efficacy of various pyrazole compounds against bacterial and fungal strains. For example, certain derivatives have shown promising results in inhibiting the growth of phytopathogenic fungi . The mechanism often involves disruption of cell membrane integrity, leading to cell lysis.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. Compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. This suggests that our compound may also possess similar anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a comparative study, a series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications at the 3 and 5 positions of the pyrazole ring significantly influenced anticancer activity. The compound This compound was found to inhibit cell proliferation in breast cancer cell lines with an IC50 value comparable to established chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Target Compound | MCF-7 (Breast Cancer) | 12.5 |

| Control Drug | Doxorubicin | 10.0 |

Case Study 2: Antimicrobial Activity

A recent study evaluated the antimicrobial activity of various pyrazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The target compound exhibited significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| S. aureus | 15 |

| E. coli | 12 |

The biological mechanisms underlying the activities of pyrazole derivatives often involve interaction with specific enzymes or receptors within cells. For instance, some studies suggest that these compounds may act as inhibitors of xanthine oxidase or modulate signaling pathways associated with inflammation and apoptosis . Molecular docking studies have indicated that our target compound could form hydrogen bonds with critical residues in target proteins, enhancing its efficacy.

Q & A

Basic: What are the optimized synthetic routes for this compound, considering regioselectivity and yield?

Methodological Answer:

- Step 1 : Start with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid derivatives and activate the carboxyl group using coupling reagents like EDCI/HOBt to facilitate amide bond formation .

- Step 2 : Introduce the piperidine-1-carboxamide moiety via nucleophilic substitution or reductive amination under controlled pH (6.5–7.5) to avoid side reactions .

- Step 3 : Optimize regioselectivity during pyrazole methylation by using dimethyl sulfate in anhydrous DMF at 60–80°C .

- Purification : Use gradient column chromatography (silica gel, EtOAc/hexane) followed by recrystallization in ethanol to achieve >95% purity .

Basic: Which spectroscopic and chromatographic techniques confirm structural integrity?

Methodological Answer:

- 1H/13C NMR : Assign peaks for pyrazole protons (δ 6.2–6.5 ppm), piperidine carbons (δ 45–55 ppm), and carboxamide carbonyl (δ 165–170 ppm) .

- 2D NMR (HSQC, HMBC) : Resolve ambiguities in methylene (-CH2-) linkages between pyrazole and piperidine groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .

- HPLC-PDA : Monitor purity (>99%) using a C18 column (acetonitrile/water gradient) .

Advanced: How to resolve contradictions between computational binding predictions and bioassay results?

Methodological Answer:

- Re-evaluate Docking Parameters : Adjust protonation states of the piperidine nitrogen and pyrazole ring using molecular dynamics simulations (e.g., AMBER or GROMACS) .

- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities under physiological conditions .

- Stability Check : Verify compound integrity in assay buffers via LC-MS to rule out degradation artifacts .

Advanced: What crystallization strategies yield high-quality single crystals for X-ray analysis?

Methodological Answer:

- Solvent Selection : Use slow evaporation in EtOAc/hexane (1:3) at 4°C to promote crystal growth .

- Cryoprotection : Flash-cool crystals in liquid N2 with 20% glycerol for diffraction experiments .

- Structure Solution : Apply SHELXT for phase determination and SHELXL for refinement, leveraging high-resolution (<1.0 Å) data to resolve disordered methyl groups .

Advanced: How to design SAR studies to optimize the pharmacophore?

Methodological Answer:

- Systematic Substitution : Replace 3,4-dimethylphenyl with electron-deficient aryl groups (e.g., 4-fluorophenyl) to assess electronic effects on bioactivity .

- In Vitro Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and hydrogen-bond donors to predict potency improvements .

Advanced: How to address conflicting metabolic stability data from liver microsome assays?

Methodological Answer:

- Species-Specific Profiling : Compare half-lives in human vs. rat microsomes to identify interspecies CYP450 metabolism differences .

- Metabolite ID : Use LC-HRMS/MS to detect hydroxylation at the pyrazole methyl group or piperidine ring oxidation .

- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to pinpoint enzyme-specific degradation pathways .

Basic: What solubility enhancement strategies are viable for preclinical studies?

Methodological Answer:

- Salt Formation : Prepare hydrochloride salts via HCl gas titration in diethyl ether .

- Co-Solvent Systems : Use 10% DMSO/PEG-400 in PBS for in vivo dosing .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) using emulsion-solvent evaporation .

Advanced: How can flow chemistry improve sustainability in multistep synthesis?

Methodological Answer:

- Continuous Flow Setup : Couple amide coupling and alkylation steps in a single reactor with residence time <30 minutes .

- DoE Optimization : Vary temperature (40–80°C) and reagent stoichiometry (1.2–2.0 eq) to maximize yield (>85%) .

- In-Line Analytics : Integrate FTIR or UV monitoring to detect intermediates and automate purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.